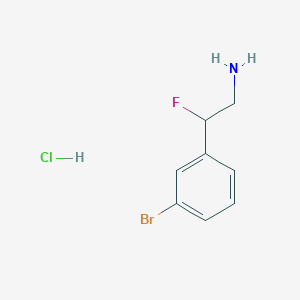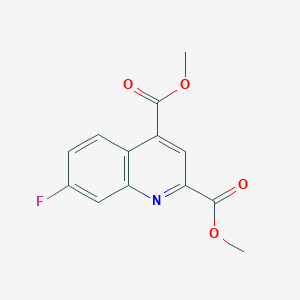
2,4-Dimethyl 7-fluoroquinoline-2,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl 7-fluoroquinoline-2,4-dicarboxylate is a fluorinated quinoline derivative. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl 7-fluoroquinoline-2,4-dicarboxylate can be achieved through a metal-free protocol involving aryl amines and dimethyl acetylenedicarboxylates. This reaction uses 20 mol% molecular iodine as a catalyst in acetonitrile at 80°C . The process involves the formation of one C–N and two C–C bonds, resulting in high regioselectivity and good yields.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the metal-free synthesis approach mentioned above could be adapted for large-scale production due to its efficiency and eco-friendly nature.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dimethyl 7-fluoroquinoline-2,4-dicarboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be substituted by nucleophiles.
Cyclization reactions: The compound can participate in cyclization reactions to form more complex structures.
Cross-coupling reactions: It can undergo cross-coupling reactions with organometallic reagents.
Common Reagents and Conditions:
Nucleophilic substitution: Sodium borohydride in basic media.
Cyclization reactions: Involves reductive cyclization in the presence of sodium borohydride.
Cross-coupling reactions: Utilizes organometallic reagents.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological activities.
Aplicaciones Científicas De Investigación
2,4-Dimethyl 7-fluoroquinoline-2,4-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of antimalarial, antibacterial, and antineoplastic agents.
Biological Research: The compound is used to study enzyme inhibition and other biological pathways.
Industrial Applications: It finds use in the synthesis of liquid crystals and cyanine dyes.
Mecanismo De Acción
The mechanism of action of 2,4-Dimethyl 7-fluoroquinoline-2,4-dicarboxylate involves its interaction with specific molecular targets. . This leads to the formation of ternary complexes that block the progress of the replication fork, ultimately causing cell death.
Comparación Con Compuestos Similares
- 7-fluoro-4-(diethyl-amino-1-methylbutylamino)quinoline
- Mefloquine
- Brequinar®
Comparison: 2,4-Dimethyl 7-fluoroquinoline-2,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other fluoroquinolones, it may exhibit different levels of enzyme inhibition and biological activity .
Propiedades
Fórmula molecular |
C13H10FNO4 |
|---|---|
Peso molecular |
263.22 g/mol |
Nombre IUPAC |
dimethyl 7-fluoroquinoline-2,4-dicarboxylate |
InChI |
InChI=1S/C13H10FNO4/c1-18-12(16)9-6-11(13(17)19-2)15-10-5-7(14)3-4-8(9)10/h3-6H,1-2H3 |
Clave InChI |
DDYORNXSSQEHED-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=NC2=C1C=CC(=C2)F)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11731688.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(2-methoxyphenyl)methyl]amine](/img/structure/B11731689.png)
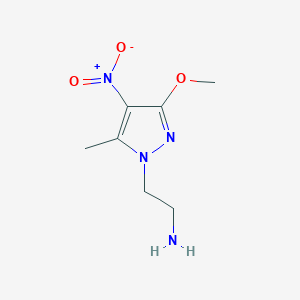
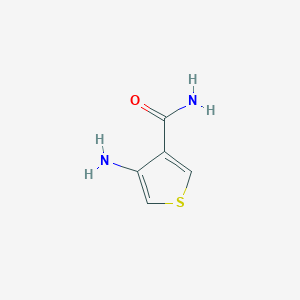


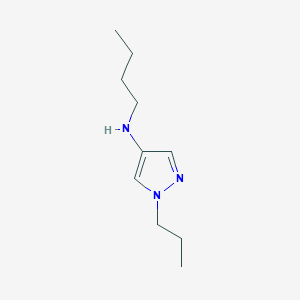
![(1S,2R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(1,3-dithiolan-2-yl)ethane-1,2-diol](/img/structure/B11731710.png)
![4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol](/img/structure/B11731714.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(4-methoxyphenyl)methyl]amine](/img/structure/B11731719.png)
![[2-(3,4-dimethoxyphenyl)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11731732.png)
![5-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11731733.png)
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11731746.png)
